molecular formula C8H6O4 B1593635 4,6-dihydroxybenzofuran-3(2H)-one CAS No. 3260-49-9

4,6-dihydroxybenzofuran-3(2H)-one

Cat. No. B1593635
CAS RN: 3260-49-9
M. Wt: 166.13 g/mol
InChI Key: OPSLRXQDYBYKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06307070B1

Procedure details

Aqueous sodium hydroxide (20% w/v)) (10 ml) was added to a stirred solution of 4,6-dihydroxy-3-benzofuranone (3 g, 18.1 mmol) in methanol (50 ml), the reaction mixture immediately turned to a brown color. Prenyl bromide (2.1 ml, 18.2 mmol) in methanol (10 ml) was added dropwise to the solution. After stirring for 30 minutes at room temperature, methanol was removed in vacuo, and ethyl acetate (200 ml) was added to the reaction mixture. The aqueous layer was acidified by adding dilute hydrochloric acid (1M, 50 ml). The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give the crude product mixture as a yellow foam. Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2), gave 4,6-dihydroxy-5-prenyl-3-benzofuranone (1.25 g, 29.5%), unreacted 4,6-dihydroxy-3-benzofuranone (0.7 g, 23.3%) and a mixture of unidentified products (1.1 g) (could be a mixture of 4,6-dihydroxy-2-prenyl 3-benzofuranone and 4,6-dihydroxy-2,2-diprenyl-3 -benzofuranone).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1.[CH2:15](Br)[CH:16]=[C:17]([CH3:19])[CH3:18]>CO>[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[C:5]=1[CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC(=CC2=C1C(CO2)=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C=C(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo, and ethyl acetate (200 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
by adding dilute hydrochloric acid (1M, 50 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product mixture as a yellow foam
WASH
Type
WASH
Details
Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C(=CC2=C1C(CO2)=O)O)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 29.5%
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(CO2)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.